molecular formula C3H4Br2O B14486163 2,2-Dibromopropanal CAS No. 63999-74-6

2,2-Dibromopropanal

Cat. No.: B14486163
CAS No.: 63999-74-6
M. Wt: 215.87 g/mol
InChI Key: DQARFZUCBYKFNL-UHFFFAOYSA-N
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Description

2,2-Dibromopropanal is an organic compound with the molecular formula C3H4Br2O. It is a derivative of propanal where two hydrogen atoms on the second carbon are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromopropanal can be synthesized through the bromination of propanal. The reaction typically involves the addition of bromine (Br2) to propanal in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and yield. The bromination reaction is carried out in a controlled environment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromopropanal undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The aldehyde group in this compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).

    Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium amide (NaNH2) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

    Substitution Reactions: Products include 2-hydroxypropanal, 2-aminopropanal, and 2-thiopropanal.

    Elimination Reactions: The major product is propene.

    Oxidation Reactions: The major product is 2,2-dibromopropanoic acid.

Scientific Research Applications

2,2-Dibromopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromopropanal involves its reactivity with nucleophiles and bases. The bromine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The aldehyde group can undergo oxidation or reduction, depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution and elimination reactions, leading to the formation of various products.

Comparison with Similar Compounds

    2,2-Dibromopropane: Similar in structure but lacks the aldehyde group, making it less reactive in certain reactions.

    1,2-Dibromopropane: Has bromine atoms on adjacent carbons, leading to different reactivity and applications.

    2-Bromopropanal: Contains only one bromine atom, resulting in different chemical properties and reactivity.

Uniqueness of 2,2-Dibromopropanal: this compound is unique due to the presence of two bromine atoms on the same carbon, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable intermediate in various chemical synthesis processes and research applications.

Properties

CAS No.

63999-74-6

Molecular Formula

C3H4Br2O

Molecular Weight

215.87 g/mol

IUPAC Name

2,2-dibromopropanal

InChI

InChI=1S/C3H4Br2O/c1-3(4,5)2-6/h2H,1H3

InChI Key

DQARFZUCBYKFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)(Br)Br

Origin of Product

United States

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